molecular formula C10H18O6 B013046 Di-sec-butyl peroxydicarbonate CAS No. 19910-65-7

Di-sec-butyl peroxydicarbonate

Cat. No. B013046
CAS RN: 19910-65-7
M. Wt: 234.25 g/mol
InChI Key: NSGQRLUGQNBHLD-UHFFFAOYSA-N
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Description

Di-sec-butyl peroxydicarbonate (CAS 19910-65-7) is an organic peroxide . It is a liquid peroxide that is sensitive to heat . It is used as an initiator for the (co)polymerization of ethylene, vinyl chloride, and vinylidine chloride .


Synthesis Analysis

The synthesis of Di-sec-butyl peroxydicarbonate and similar organic peroxides involves complex chemical reactions. A model to estimate the self-accelerating decomposition temperature of organic peroxides has been developed . The structural information of compounds was used to calculate descriptors, on which partial least-squares (PLS) regression and support vector regression were applied for temperature prediction .


Molecular Structure Analysis

The molecular formula of Di-sec-butyl peroxydicarbonate is C10H18O6 . Its average mass is 234.246 Da and its mono-isotopic mass is 234.110336 Da .


Chemical Reactions Analysis

Di-sec-butyl peroxydicarbonate decomposes violently or explosively at temperatures 0-10°C due to self-accelerating exothermic decomposition . Several explosions were due to shock, heat, or friction . Amines and certain metals can cause accelerated decomposition .


Physical And Chemical Properties Analysis

Di-sec-butyl peroxydicarbonate has a density of 1.1±0.1 g/cm3, a boiling point of 247.9±23.0 °C at 760 mmHg, and a flash point of 99.4±22.7 °C . It has 6 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .

Scientific Research Applications

  • Improvement of Polymer Properties : Di(polyfluoroalkyl) peroxydicarbonates, which include variants like Di-sec-butyl peroxydicarbonate, are known to enhance the heat resistance and light stability in polymers. They achieve this by providing polyfluoroalkoxy radicals and nano-modifiers, making them valuable in the development of advanced polymeric materials (Rakhimov & Butkovskaya, 2011).

  • Use in Polymerization Processes : Di-sec-butyl peroxydicarbonate is effective in initiating copolymerization processes, such as in the case of vinyl chloride-propylene copolymerization. Its efficiency is comparable to other peroxydicarbonates like diethyl and diisopropyl (Ravey & Waterman, 1977).

  • Analysis in PVC Polymerization : In the context of PVC (Polyvinyl Chloride) polymerization, compounds like Di(2-ethylhexyl)peroxydicarbonate (a related peroxydicarbonate) can be analyzed using Fourier IR to provide reliable information for test work, indicating its significance in qualitative analysis during polymerization processes (Liu Shi-long, 2002).

  • Oxidation Studies : Related compounds like Dicyclohexyl peroxydicarbonate can oxidize polyunsaturated compounds without generating free radicals. This suggests that Di-sec-butyl peroxydicarbonate may also play a role in similar oxidation reactions, which is crucial in understanding reaction mechanisms involving polyenes (Kartasheva, Kasaikina, & Gagarina, 1981).

  • Thermal Decomposition Studies : Research into the thermal decomposition of various peroxydicarbonates, including Di-sec-butyl peroxydicarbonate, has revealed interesting insights into the formation of carbon-centered radicals and the mechanisms behind these reactions (Mekarbane & Tabner, 2000).

Safety And Hazards

Di-sec-butyl peroxydicarbonate is moderately toxic by skin contact . It may explode from heat, contamination, or loss of temperature control . Fire may produce irritating, corrosive, and/or toxic gases . Ingestion or contact (skin, eyes) with the substance may cause severe injury or burns .

Future Directions

Di-sec-butyl peroxydicarbonate is an efficient initiator for the production of Low-Density Polyethylene (LDPE). It is used both for tubular and autoclave processes . In most cases, a combination with other peroxides is used to ensure a broad reactivity range . Trigonox® SBP may be applied as an initiator for the suspension polymerization of vinyl chloride in the temperature range of 40-65°C .

properties

IUPAC Name

butan-2-yl butan-2-yloxycarbonyloxy carbonate
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InChI

InChI=1S/C10H18O6/c1-5-7(3)13-9(11)15-16-10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
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InChI Key

NSGQRLUGQNBHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)OOC(=O)OC(C)CC
Source PubChem
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Molecular Formula

C10H18O6
Record name DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE]
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DSSTOX Substance ID

DTXSID3029318
Record name Bis-sec-butyl peroxydicarbonate
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Molecular Weight

234.25 g/mol
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Physical Description

This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a water slurry., Liquid
Record name DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE]
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Record name Peroxydicarbonic acid, C,C'-bis(1-methylpropyl) ester
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Product Name

Di-sec-butyl peroxydicarbonate

CAS RN

19910-65-7
Record name DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE]
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Record name Di-sec-butyl peroxydicarbonate
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Record name sec-Butyl peroxydicarbonate
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Record name Peroxydicarbonic acid, C,C'-bis(1-methylpropyl) ester
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Record name Bis-sec-butyl peroxydicarbonate
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Record name Bis-sec-butyl peroxydicarbonate
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Record name DI-SEC-BUTYL PEROXYDICARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
E Schnarr, KE Russell - Journal of Polymer Science: Polymer …, 1980 - Wiley Online Library
… The kinetic order with respect to the initiator, di-sec- butyl peroxydicarbonate, has an average value of 0.79; the order increases slightly with peroxydicarbonate concentration over the …
R Hiatt, S Szilagyi - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
… Decomposition of Di-sec-butyl Peroxydicarbonate Since the photolysis of s-Bu202 gave less certain results than had been expected, several thermal decompositions of di-sec-butyl …
Number of citations: 24 cdnsciencepub.com
W Adam, A Rios - The Journal of Organic Chemistry, 1971 - ACS Publications
… Di-sec-butyl peroxydicarbonate was prepared in 75% yield as a viscous oil giving a peroxide titer (iodometric)of 90.2%. All attempts to crystallize the oil failed. The infrared spectrum …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
Y Gao, Y Xue, Z Lǚ, Z Wang, Q Chen, N Shi… - Process Safety and …, 2015 - Elsevier
This work presents a new approach to predict thermal stability of organic peroxides based on quantitative structure–property relationship methods. The data set consists of self-…
NG Gaylord, M Martan… - Journal of Polymer …, 1978 - Wiley Online Library
… The copolymerization of F and MAH was carried out at 5OoC with the use of tert- butyl peroxypivalate (BPP), di-sec-butyl peroxydicarbonate (DBPDC), and azobisisobutyronitrile (AIBN) …
ME Kurz, EM Steele, RL Vecchio - The Journal of Organic …, 1974 - ACS Publications
… CAN-promoted reactions of toluene with di-sec-butyl peroxydicarbonate and benzoyl … The di-sec-butyl peroxydicarbonate reaction gave an even better yield of aryl ester with an …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
NG Gaylord, R Mehta - Journal of Polymer Science Part A …, 1988 - Wiley Online Library
Polar organic compounds either (1) inhibit the peroxide‐catalyzed bulk homopolymerizations of both MAH and MMA at 80C, (2) do not inhibit the polymerization of either MAH or MMA, …
G Zamfirova, V Gaydarov, D Lopez-Velazquez - 2013 - researchgate.net
… Consisting of three flat plates obtained by thermal polymerization of allyl(p-allylcarbonate) benzoate with di-sec-butyl peroxydicarbonate (DSBPDC) …
Number of citations: 1 www.researchgate.net
DJ Edge, JK Kochi - Journal of the American Chemical Society, 1973 - ACS Publications
The esr spectra of the adducts of carboxy radicals to a variety of alkenes are readily observed during the photolysis of dialkyl peroxydicarbonates and tert-butyl perbenzoate. In the …
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk
T Morishita, H Kaneko - ACS omega, 2022 - ACS Publications
Thermal risk assessment is very important in the primary stages of chemical compound development. In this study, a model to estimate the self-accelerated decomposition temperature …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk

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